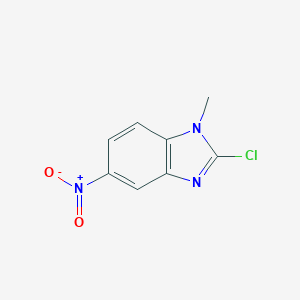

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

説明

特性

IUPAC Name |

2-chloro-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYFEUMEQHKASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445373 | |

| Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-66-9 | |

| Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions of a chloro group at the 2-position, a methyl group at the N-1 position, and a nitro group at the 5-position confer unique electronic and steric properties that are valuable for molecular design and optimization.[1] This document outlines a detailed, two-step synthetic protocol, discusses the rationale behind the chosen methodologies, and presents a thorough characterization workflow. The information herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. Consequently, benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto the benzimidazole core is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles.

The target molecule, 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, incorporates three critical functionalities:

-

2-Chloro Group: This versatile handle allows for subsequent nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

-

N-1 Methyl Group: Methylation at the N-1 position can enhance metabolic stability and modulate the compound's lipophilicity and binding interactions.

-

5-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzimidazole ring system and can be a key pharmacophoric element or a precursor for further chemical transformations.

This guide provides a robust framework for the synthesis and detailed characterization of this promising scaffold.

Synthetic Strategy and Protocol

The synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is most effectively approached via a two-step sequence. This strategy involves the initial formation of the benzimidazole core, followed by chlorination at the 2-position, and finally, N-methylation. A plausible and efficient pathway begins with the cyclization of a substituted o-phenylenediamine, followed by targeted modifications.

Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole

The initial step involves the well-established Phillips condensation reaction, which provides a straightforward method for constructing the benzimidazole ring system.

Rationale: This reaction is a reliable and high-yielding method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids. Acetic acid serves as both the reactant and the solvent, simplifying the experimental setup.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq).[3]

-

Add glacial acetic acid (5-10 volumes).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-cold water with stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitate, 2-methyl-5-nitro-1H-benzimidazole, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.[4]

Step 2: Synthesis of 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

This step involves the chlorination of the 2-methyl group and subsequent N-methylation. A more direct approach involves the chlorination of a benzimidazolone precursor, however, for this specific molecule, a two-step modification of the pre-formed benzimidazole is a viable alternative. A direct and effective method involves the N-methylation of the corresponding 2-chloro-5-nitro-1H-benzimidazole.

Rationale: The N-alkylation of benzimidazoles is a common and well-documented transformation.[5] The use of a suitable base is crucial to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the methylating agent.

Experimental Protocol:

-

Chlorination (Hypothetical Intermediate Step): A common method for the synthesis of 2-chlorobenzimidazoles involves the reaction of the corresponding benzimidazol-2-one with a chlorinating agent like phosphorus oxychloride.

-

N-Methylation:

-

Suspend 2-chloro-5-nitro-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

The product, 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| N-CH₃ | ~3.8 - 4.0 | ~30 - 35 |

| Aromatic-H (C4-H) | ~8.4 - 8.6 (d) | ~115 - 120 |

| Aromatic-H (C6-H) | ~8.1 - 8.3 (dd) | ~118 - 122 |

| Aromatic-H (C7-H) | ~7.7 - 7.9 (d) | ~110 - 115 |

| C2 (C-Cl) | - | ~145 - 150 |

| C4 | - | ~115 - 120 |

| C5 (C-NO₂) | - | ~142 - 147 |

| C6 | - | ~118 - 122 |

| C7 | - | ~110 - 115 |

| C3a | - | ~140 - 145 |

| C7a | - | ~135 - 140 |

Note: Expected shifts are based on data from structurally related benzimidazole derivatives and may vary depending on the solvent and instrument used.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic, N-CH₃) | 2850 - 3000 | Medium |

| C=N (imidazole) | 1610 - 1640 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong |

| N-O (nitro, asymmetric) | 1500 - 1550 | Strong |

| N-O (nitro, symmetric) | 1330 - 1370 | Strong |

| C-Cl | 700 - 800 | Strong |

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 g/mol |

| Expected [M]+ Peak | m/z ≈ 211 |

| Expected [M+2]+ Peak | m/z ≈ 213 (due to ³⁷Cl isotope) |

| [M]+/[M+2]+ Ratio | Approximately 3:1 |

Potential Applications in Drug Development

Substituted 2-chlorobenzimidazoles are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The chloro group at the 2-position can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives for biological screening.[10][11] The nitro group can also be reduced to an amine, providing another point for diversification. Given the established biological activities of benzimidazoles, 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is a promising starting material for the discovery of novel agents targeting a range of diseases.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards: Be aware of the specific hazards associated with the reagents used, particularly phosphorus oxychloride (corrosive and water-reactive) and methyl iodide (toxic and a suspected carcinogen). Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Product Hazards: The target compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

Conclusion

This technical guide has detailed a practical and efficient synthetic route to 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, a compound with significant potential as a building block in drug discovery. The provided protocols are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. The comprehensive characterization data serves as a benchmark for researchers to validate the identity and purity of their synthesized material. The versatility of this molecule opens up numerous avenues for the development of novel benzimidazole-based therapeutic agents.

References

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Creative Research Thoughts. [Link]

-

Gao, C., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Molecules, 20(10), 18833-18843. [Link]

-

Kumar, R., et al. (2013). Expedient synthesis of benzimidazoles using amides. RSC Advances, 3(42), 19323-19327. [Link]

-

Perin, N., et al. (2019). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 24(15), 2799. [Link]

-

Sbai, A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

-

Kazimierczuk, Z., et al. (2005). Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry, 40(2), 203-208. [Link]

-

Charris, J., et al. (2009). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 14(11), 4547-4556. [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23291-23315. [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23291-23315. [Link]

-

Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2), x210051. [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Semantic Scholar. [Link]

-

Digital Repository. (n.d.). Article - Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Digital Repository. [Link]

-

El Kihel, A., et al. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 239-242. [Link]

-

ResearchGate. (2025). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

-

Al-ndrees, A., et al. (2021). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

-

ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. ResearchGate. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

- Google Patents. (n.d.). US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate.

-

Arshad, M. N., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o605. [Link]

-

PubChem. (n.d.). 4-Nitro-o-phenylenediamine hydrochloride. PubChem. [Link]

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. PubChem. [Link]

-

SIELC Technologies. (2018). Benzimidazole, 2-methyl-5-nitro-. SIELC Technologies. [Link]

-

Al-Masoudi, W. A. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4), 52-61. [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

-

El Ouaouady, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6296. [Link]

Sources

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, also known as 2-chloro-1-methyl-5-nitro-1H-benzimidazole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a benzimidazole core substituted with a chloro, a methyl, and a nitro group, positions it as a promising scaffold for the development of novel therapeutic agents. The benzimidazole moiety is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to interact with a wide range of biological targets. The addition of a nitro group, a common feature in antimicrobial and anticancer agents, further enhances its potential pharmacological profile.

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, including its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic insights, potential applications in drug development, and essential safety and handling information.

CAS Number: 15965-66-9[1]

Molecular Formula: C₈H₆ClN₃O₂[2]

Physicochemical and Structural Properties

The unique arrangement of functional groups in 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole dictates its chemical behavior and potential for biological activity. A summary of its key properties is presented below.

| Property | Value | Source/Comment |

| Molecular Weight | 211.61 g/mol | [3] |

| Appearance | Expected to be a solid | Based on related compounds |

| Purity | Commercially available up to 98% | [3] |

| InChI Key | QNYFEUMEQHKASR-UHFFFAOYSA-N | [3] |

Structural Diagram:

Caption: Chemical structure of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole from 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one.

Materials:

-

1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one

-

Phosphoryl chloride (POCl₃)

-

Ice-water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one in an excess of phosphoryl chloride. The reaction should be performed in a well-ventilated fume hood.

-

Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess phosphoryl chloride.

-

Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

-

Extraction (if necessary): If a significant amount of product remains in the aqueous filtrate, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Neutralization and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole.

Mechanistic Rationale:

The chlorination of the 2-benzimidazolone tautomer with phosphoryl chloride is a classic method for the synthesis of 2-chlorobenzimidazoles. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion at the C2 position, followed by the elimination of the phosphate group, yields the desired 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole. The N-methyl group is not expected to interfere with this reaction.

Potential Applications in Drug Development

The structural motifs present in 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole suggest its potential as a versatile scaffold for the development of various therapeutic agents.

Antimicrobial Activity

Nitroaromatic compounds, including nitroimidazoles and nitrobenzimidazoles, are a well-established class of antimicrobial agents.[4] Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to form cytotoxic radical species that damage DNA and other vital cellular components.[5] The benzimidazole core itself is found in several antimicrobial drugs.[6][7] Therefore, 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is a promising candidate for investigation as a novel antibacterial or antifungal agent.[8]

Anticancer Activity

The benzimidazole scaffold is present in numerous anticancer drugs that act through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[9][10] The incorporation of a nitro group can enhance the anticancer activity, and several studies have reported the synthesis and evaluation of nitrobenzimidazole derivatives as potent anticancer agents.[11][12] The electron-withdrawing nature of the nitro and chloro groups in 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole may contribute to its ability to interact with biological targets relevant to cancer progression.

Potential Mechanism of Action in Cancer:

Caption: A potential mechanism of anticancer activity.

Safety and Handling

Detailed toxicological data for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is not available. However, based on the safety information for structurally related compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is a compound with significant potential in the field of drug discovery, particularly in the development of new antimicrobial and anticancer agents. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for researchers by outlining its key properties, a plausible synthetic route, and its potential biological activities based on the well-established chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

Sources

- 1. 2-CHLORO-1-METHYL-5-NITRO-1H-BENZO[D]IMIDAZOLE | 15965-66-9 [chemicalbook.com]

- 2. 15965-66-9 | MFCD09953108 | 1H-Benzimidazole, 2-chloro-1-methyl-5-nitro- [aaronchem.com]

- 3. 2-Chloro-1-methyl-5-nitro-1H-benzo[d]imidazole [cymitquimica.com]

- 4. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives | MDPI [mdpi.com]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

The guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a rationale for the expected spectral features. Furthermore, it will outline detailed, field-proven protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole. These predictions are derived from the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.60 | d | 1H | H-4 | The nitro group at position 5 strongly deshields the adjacent proton at C-4. |

| ~8.25 | dd | 1H | H-6 | This proton is deshielded by the nitro group and shows coupling to H-7. |

| ~7.90 | d | 1H | H-7 | Coupled to H-6. |

| ~3.80 | s | 3H | N-CH₃ | Typical chemical shift for a methyl group attached to a nitrogen in a heterocyclic system. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~152.0 | C-2 | The carbon is attached to a chlorine and two nitrogen atoms, leading to a significant downfield shift. |

| ~147.0 | C-5 | Attachment to the electron-withdrawing nitro group causes a downfield shift. |

| ~143.0 | C-3a | Quaternary carbon in the imidazole ring. |

| ~140.0 | C-7a | Quaternary carbon in the benzene ring. |

| ~118.0 | C-6 | Aromatic carbon. |

| ~115.0 | C-4 | Aromatic carbon. |

| ~112.0 | C-7 | Aromatic carbon. |

| ~31.0 | N-CH₃ | Typical chemical shift for an N-methyl group. |

Table 3: Predicted Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~1615 | Medium | C=N stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1460 | Medium | Aromatic C=C stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1100 | Medium | C-N stretch |

| ~740 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Intensity | Assignment |

| 211/213 | High | [M]⁺∙ (Molecular ion peak with isotopic pattern for one chlorine) |

| 181/183 | Medium | [M - NO]⁺ |

| 165/167 | Medium | [M - NO₂]⁺ |

| 130 | High | [M - NO₂ - Cl]⁺ |

Interpretation and Rationale

The predicted data is a composite understanding derived from the known effects of the substituents on the benzimidazole core.

NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative. The powerful electron-withdrawing nature of the nitro group at the C-5 position will significantly deshield the protons on the benzene ring, pushing their chemical shifts downfield. Specifically, the proton at C-4 is expected to be the most deshielded due to its proximity to the nitro group. The N-methyl group should appear as a singlet in the upfield region, characteristic of methyl groups attached to nitrogen.

In the ¹³C NMR spectrum, the carbon atom at C-2, being bonded to both an electronegative chlorine atom and two nitrogen atoms, is expected to have the most downfield chemical shift. The carbons of the benzene ring will also be influenced by the nitro group, with C-5 being significantly deshielded.

Infrared Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational modes of the nitro group. Strong absorption bands are expected for the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the N-O bonds. The aromatic C-H and C=C stretching vibrations will also be present, along with the C=N stretching of the imidazole ring. The C-Cl stretch is anticipated to appear in the fingerprint region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a clear molecular ion peak. Due to the presence of chlorine, this peak should exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂. Subsequent loss of the chlorine atom would lead to further fragmentation.

Experimental Protocols

To obtain high-quality spectroscopic data for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H, a line width of <0.5 Hz for the solvent residual peak is desirable.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a spectral width of approximately 16 ppm, centered at around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a spectral width of approximately 250 ppm, centered at around 125 ppm.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

A relaxation delay of 2 seconds is typically sufficient.

-

Accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water bands.

-

The mixture should be ground to a fine, uniform powder.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition (FTIR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Diagram of the IR Experimental Workflow:

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The GC will separate the compound from any impurities. A suitable temperature program for the GC oven should be developed (e.g., starting at 50°C, ramping to 250°C).

-

The separated compound will enter the mass spectrometer's ion source.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Processing:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the isotopic pattern.

-

Propose structures for the major fragment ions.

-

Diagram of the MS Experimental Workflow:

Caption: Workflow for MS data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole. By leveraging data from analogous structures and adhering to fundamental spectroscopic principles, a reliable analytical framework has been established. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality data, enabling researchers to confidently characterize this and similar molecules. The combination of predictive data interpretation and robust experimental design embodies the principles of scientific rigor and expertise essential in modern chemical research and drug development.

References

Sources

A Technical Guide to Determining the Solubility of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole in a range of organic solvents. In the absence of established public data for this specific molecule, this document outlines the theoretical principles for solvent selection, a detailed experimental protocol based on the industry-standard shake-flask method, and a robust analytical procedure using High-Performance Liquid Chromatography (HPLC) for quantification. The methodologies described herein are designed to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a significant scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The physicochemical properties of any active pharmaceutical ingredient (API) candidate, particularly its solubility, are fundamental to its development trajectory. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability, and governs the feasibility of various dosage forms.[2][3]

The structure of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, featuring a polar nitro group, a halogen atom, and a methylated imidazole ring, suggests a complex solubility profile. Benzimidazole derivatives are often characterized by low solubility in water, and their solubility in organic solvents can be highly variable.[4] Therefore, a systematic and empirical determination of its solubility is an essential first step in any research or development program involving this compound.

Theoretical Framework for Solvent Selection

A rational approach to solvent selection minimizes experimental effort by prioritizing solvents with a higher theoretical probability of success. This selection can be guided by established chemical principles and predictive models.

The Principle of "Like Dissolves Like"

The most fundamental principle guiding solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The target molecule possesses:

-

Polar characteristics: The nitro group (NO₂) and the nitrogen atoms in the imidazole ring are capable of dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

Nonpolar characteristics: The fused benzene ring and the methyl group contribute to van der Waals forces.

-

Halogen atom: The chlorine atom adds a degree of polarity and can participate in halogen bonding.

Based on this, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened. This includes protic solvents (e.g., alcohols), aprotic polar solvents (e.g., acetone, acetonitrile, DMSO), and nonpolar aromatic solvents (e.g., toluene).

Predictive Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] A solvent is predicted to be effective if its HSP values are close to those of the solute. The difference between the solute and solvent parameters can be calculated as a "distance" (Ra). A smaller Ra value indicates a higher likelihood of miscibility.[6] While specific HSP values for the target molecule are not published, they can be estimated using software packages based on its chemical structure.

Caption: Key molecular features influencing solvent-solute interactions.

Experimental Protocol: Equilibrium Solubility Determination

The recommended method for determining the thermodynamic (equilibrium) solubility is the Shake-Flask Method . This procedure is considered the "gold standard" and is described in OECD Guideline 105.[1][7][8][9] It measures the saturation concentration of a solute in a solvent at a specific temperature after equilibrium has been reached.

Materials and Equipment

-

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10 mg of solid to 2 mL of each selected solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle. This step is crucial to avoid contamination of the sample with solid particles.

-

Sampling: Carefully withdraw a supernatant aliquot from each vial using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method. A precise dilution factor is critical for accurate calculation.

-

Analysis: Quantify the concentration of the diluted sample using the validated HPLC method described in Section 4.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the most common and reliable technique for quantifying benzimidazole derivatives in solution.[10][11][12] The following provides a starting point for method development.

Recommended Starting Conditions

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C8 columns are also a viable alternative.[13]

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) is a robust starting point.

-

Example Gradient: Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: The nitro-aromatic structure should have a strong UV absorbance. Monitor at a wavelength maximum (λmax), likely between 254 nm and 320 nm. A DAD detector is invaluable for determining the optimal wavelength.

Method Validation and Quantification

-

Calibration Curve: Prepare a series of standard solutions of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole of known concentrations in the mobile phase.

-

Linearity: Inject the standards and plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (r²) > 0.999.

-

Quantification: Inject the diluted, filtered sample from the solubility experiment. Use the peak area and the calibration curve equation to determine the concentration in the diluted sample.

-

Final Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor used in step 3.2.6.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison. The experiment should be performed in triplicate (n=3) to ensure statistical validity.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Classification |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., Soluble |

| Ethanol | 25 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Acetonitrile | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetone | 25 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Dichloromethane | 25 | Experimental Value | Calculated Value | e.g., Very Soluble |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |

Note: Solubility classifications can be based on USP/Ph. Eur. standards.

Conclusion

References

- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier. (URL not directly available from search, but provides context for COSMO-RS theory)

-

OECD. (2006). OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]

-

Kumar, R., & Singh, P. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010. [Link]

-

Gala, J., & Mirkowska, M. (2025). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Chaudhary, A. (2022). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

UK Government. (n.d.). a.6. water solubility. Legislation.gov.uk. [Link]

-

Dhirendra, P., et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

-

Chromacademy. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Pawar, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Eckert, F., & Klamt, A. (2018). New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. ResearchGate. [Link]

-

Various Authors. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

-

AIChE. (n.d.). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Ferreira, A. C. S. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB. [Link]

-

Klajmon, M., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Various Authors. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. [Link]

-

Al-Edresi, S. et al. (2023). Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. ACS Omega. [Link]

-

Ezekwem, A. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. [Link]

-

PubChem. (n.d.). Benzimidazole. National Institutes of Health. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. research.unipd.it [research.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. legislation.gov.uk [legislation.gov.uk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. filab.fr [filab.fr]

- 10. ijprajournal.com [ijprajournal.com]

- 11. wjpmr.com [wjpmr.com]

- 12. pharmtech.com [pharmtech.com]

- 13. ijcrt.org [ijcrt.org]

literature review of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole and its analogs

An In-depth Technical Guide to 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole and its Analogs

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of this versatile nucleus are integral to numerous approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[3][4]

The introduction of specific substituents onto the benzimidazole ring system profoundly modulates its biological profile. The 5-nitro substitution, in particular, is a well-established pharmacophore, crucial for the antimicrobial and antiparasitic activities of many compounds.[3][5] This activity is often attributed to the reductive activation of the nitro group under the hypoxic conditions characteristic of anaerobic microorganisms, generating reactive radical species that damage cellular macromolecules like DNA.[6] Furthermore, the presence of a halogen, such as chlorine, at the 2-position can enhance the lipophilicity and reactivity of the molecule, often leading to improved biological potency.[7][8]

This technical guide provides a comprehensive review of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, a specific derivative combining these key features, and its broader class of analogs. We will explore synthetic strategies, analyze the structure-activity relationships (SAR), and detail the mechanisms of action that underpin their significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research.

Section 1: Synthesis and Chemical Properties

The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives typically follows a multi-step pathway involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, followed by functional group modifications.[1] A plausible and efficient synthetic route for the target compound, 2-chloro-1-methyl-5-nitro-1H-benzimidazole, is conceptualized below.

Proposed Synthetic Workflow

The synthesis initiates with the condensation of 4-nitro-o-phenylenediamine. The resulting 5-nitro-1H-benzimidazol-2(3H)-one is then chlorinated, followed by N-methylation to yield the final product. This sequence is designed to control regioselectivity and maximize yield.

Caption: Proposed synthetic workflow for 2-chloro-1-methyl-5-nitro-1H-benzimidazole.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Nitro-1H-benzimidazol-2(3H)-one

-

Combine 4-nitro-o-phenylenediamine (1 mole equivalent) and urea (1.5 mole equivalents) in a round-bottom flask.

-

Heat the mixture in an oil bath to 150-160°C for 3-4 hours with stirring. The mixture will melt, evolve ammonia, and then solidify.

-

Cool the reaction mass to room temperature.

-

Add hot water, stir, and filter the solid product. Wash thoroughly with water and then ethanol to remove unreacted starting materials.

-

Dry the resulting solid under vacuum to yield 5-nitro-1H-benzimidazol-2(3H)-one.

Causality behind Experimental Choices: The use of urea as a carbonyl source is a classic, cost-effective method for forming the 2-one benzimidazole core. The high temperature is necessary to drive the condensation and elimination of ammonia.

Step 2: Synthesis of 2-Chloro-5-nitro-1H-benzimidazole [9]

-

To a flask containing 5-nitro-1H-benzimidazol-2(3H)-one (1 mole equivalent), add phosphorus oxychloride (POCl₃, 5-10 mole equivalents) as both reagent and solvent.

-

Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 2-chloro-5-nitro-1H-benzimidazole.

Causality behind Experimental Choices: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the 2-one functionality into the 2-chloro derivative. Pouring the reaction mixture onto ice is a critical safety step to manage the highly exothermic quenching of POCl₃.

Step 3: Synthesis of 2-Chloro-1-methyl-5-nitro-1H-benzimidazole

-

Dissolve 2-chloro-5-nitro-1H-benzimidazole (1 mole equivalent) in acetone or acetonitrile in a round-bottom flask.

-

Add anhydrous potassium carbonate (K₂CO₃, 2-3 mole equivalents) as a base.

-

Add methyl iodide (CH₃I, 1.2 mole equivalents) dropwise to the suspension.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Causality behind Experimental Choices: K₂CO₃ is a mild and effective base for deprotonating the benzimidazole nitrogen, creating a nucleophile that readily reacts with the electrophilic methyl iodide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this type of alkylation.

Section 2: Review of Biological Activities of Analogs

While literature specifically on 2-chloro-1-methyl-5-nitro-1H-benzimidazole is sparse, a wealth of data on its close analogs provides a strong foundation for predicting its biological profile. The combination of the nitro group, chloro substituent, and benzimidazole core confers potent activity across several therapeutic areas.

Antimicrobial Activity

Nitrobenzimidazole derivatives are well-documented for their antimicrobial properties.[10] The activity is particularly pronounced against anaerobic bacteria and certain protozoa, where the low-redox potential environment enables the reductive activation of the nitro group.[5][6] Studies on related nitro- and chloro-substituted benzimidazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2][7]

For instance, studies on halogenated 2-(trifluoromethyl)benzimidazoles showed that dihalogenated derivatives exhibited greater antibacterial activity against Bacillus subtilis than mono-halogenated compounds. 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be particularly potent, with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL.[7] Another study synthesized a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and found several compounds with potent activity against Escherichia coli, Staphylococcus aureus (both MSSA and MRSA), with MIC values ranging from 2 to 16 μg/mL.[11]

| Compound Class | Organism | Activity (MIC) | Reference |

| Dihalogenated 2-(trifluoromethyl)benzimidazoles | Bacillus subtilis | 0.49 µg/mL | [7] |

| N-substituted 6-chloro/nitro-benzimidazoles | E. coli, S. aureus (MSSA, MRSA) | 2 - 16 µg/mL | [11] |

| 2-substituted 5-nitro-benzimidazoles | B. cereus, E. coli | Moderate to Good | [2] |

Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of modern anticancer agents.[12] Derivatives act through various mechanisms, including the inhibition of critical kinases, disruption of microtubule formation, and induction of apoptosis. The inclusion of nitro and chloro groups can enhance this activity.[1][11]

Several N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent anticancer activity against multiple cell lines, with IC₅₀ values ranging from 1.84 to 10.28 μg/mL, comparable to the standard drug paclitaxel.[11] Molecular docking studies suggest that these compounds may target key proteins like vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6).[11] Other benzimidazole derivatives have demonstrated the ability to inhibit the tyrosine kinase activity of EGFR and HER2, blocking pro-survival pathways, and to upregulate Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.[6]

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| N-substituted 6-chloro/nitro-benzimidazoles | Various (e.g., MCF-7, HepG-2) | 1.84 - 10.28 µg/mL | [1][11] |

| Quinoxaline-fused Benzimidazoles | MCF-7, HepG-2 | 0.09 - 0.18 µM | [12] |

| 2-Chloro-3-(benzimidazol-2-yl)quinoline analogs | HepG2 | 7.54 - 10.26 µM | [13] |

Other Therapeutic Activities

The structural versatility of nitrobenzimidazoles has led to their exploration for other conditions:

-

Antihypertensive Activity: Certain 5-nitro benzimidazole derivatives have been designed as angiotensin II type 1 (AT₁) receptor antagonists. One promising compound demonstrated a potent and long-lasting antihypertensive effect in hypertensive rat models, superior to Losartan.[14]

-

Anthelmintic Activity: Substituted benzimidazoles, especially at the 2nd and 5th positions, are important scaffolds for anti-parasitic and anthelmintic drugs.[3]

-

Antiglycation Activity: 6-nitrobenzimidazole derivatives have been identified as inhibitors of fructose-mediated protein glycation and were shown to ameliorate elevated intracellular oxidative stress.[4]

Section 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is finely tuned by the nature and position of substituents on the benzimidazole ring. Analysis of existing literature allows for the deduction of key SAR trends.

Caption: Key structure-activity relationship points on the benzimidazole scaffold.

-

The 5-Nitro Group: This is arguably the most critical feature for antimicrobial activity. Its electron-withdrawing nature lowers the reduction potential of the molecule, facilitating the formation of cytotoxic radicals in anaerobic environments.[6] This group is also frequently associated with potent anticancer and anthelmintic activities.[3][11]

-

The 2-Chloro Group: The substituent at the 2-position is a primary site for molecular diversification and interaction with biological targets. A chloro group here serves multiple purposes: it increases lipophilicity, which can aid in membrane transport, and it can act as a leaving group in covalent interactions or as a key hydrogen bond acceptor/donor influencer in receptor binding pockets.[8][13]

-

The 1-Methyl Group: N-alkylation at the 1-position removes the acidic N-H proton, which can significantly alter the compound's physicochemical properties, such as solubility and pKa. This modification prevents the formation of certain hydrogen bonds but can also introduce favorable van der Waals interactions and tune the molecule's orientation within a binding site, impacting its overall pharmacological profile and pharmacokinetic properties.[11]

Section 4: Postulated Mechanisms of Action

Based on data from closely related analogs, we can postulate the primary mechanisms through which 2-chloro-1-methyl-5-nitro-1H-benzimidazole exerts its biological effects.

Antimicrobial Mechanism: Reductive Activation

The primary mechanism for antimicrobial action is the bioreduction of the 5-nitro group.

Caption: Reductive activation mechanism of 5-nitroimidazole/benzimidazole antimicrobials.

In anaerobic bacteria or protozoa, low-potential electron-transfer proteins (e.g., ferredoxin) donate an electron to the nitro group. This generates a highly reactive nitro radical anion and subsequent downstream products like nitroso and hydroxylamine intermediates.[6] These species are non-specific cytotoxins that cause oxidative damage to DNA and other critical macromolecules, leading to rapid cell death.[6]

Anticancer Mechanism: Kinase Inhibition

For anticancer activity, a likely mechanism is the inhibition of protein kinases that are crucial for tumor growth and survival, such as VEGFR-2.[11][12]

Caption: Postulated anticancer mechanism via inhibition of the VEGFR-2 signaling pathway.

VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand (VEGF), triggers downstream signaling cascades like the PI3K/Akt and Ras/MEK/ERK pathways.[12] These pathways are fundamental for angiogenesis (the formation of new blood vessels that supply tumors), cell proliferation, and survival. Benzimidazole analogs can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation. This blockade effectively shuts down the pro-tumorigenic signals, leading to an anti-angiogenic and antiproliferative effect.[11][12]

Section 5: Key Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for the biological evaluation of these compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the stock solution to well 1.

-

Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly. Transfer 100 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL). Add 10 µL of this inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 2: Antiproliferative Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

2-Chloro-1-methyl-5-nitro-1H-benzimidazole and its analogs represent a chemical class with significant, multi-faceted therapeutic potential. The convergence of the privileged benzimidazole scaffold with the bio-active 5-nitro and 2-chloro substituents creates a platform for developing potent antimicrobial and anticancer agents. The structure-activity relationships discussed herein highlight a clear rationale for the targeted design of next-generation derivatives with improved potency and selectivity.

Future research should focus on the systematic synthesis and screening of a focused library of analogs to validate the postulated SAR and mechanisms of action. In particular, exploring variations at the 2-position with other halogens or bioisosteres, and modifying the N-1 alkyl chain could yield compounds with superior pharmacokinetic profiles and reduced off-target toxicity. Advanced studies into their precise molecular targets and potential for overcoming drug resistance will be crucial for translating the promise of this chemical scaffold into clinical reality.

References

-

In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]

-

Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Begunov. [Link]

-

Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production. PubMed. [Link]

-

In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

-

Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal. [Link]

-

Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

-

Synthetic Clubbing of 2-Methyl-5-Nitroimidazole with 5(6)-Substituted-1H-Benzimidazole as Potential Antimicrobial and Anthelmintic Agents. ResearchGate. [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. NIH. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. NIH. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

-

Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. NIH. [Link]

-

Benzothiazole derivatives as anticancer agents. NIH. [Link]

-

Synthesis of Benzo[3][4]thiazolo[2,3-c][2][4][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. NIH. [Link]

-

Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. NIH. [Link]

-

Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. NIH. [Link]

-

Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]

-

Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]

-

Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-nitro-1H-1,3-benzimidazole 5955-72-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole: Synthesis, History, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, a heterocyclic compound belonging to the pharmacologically significant benzimidazole family. While the specific discovery and developmental history of this particular molecule are not extensively documented in dedicated publications, its structural motifs place it at the intersection of several important avenues of drug discovery. This document will therefore elucidate its history through the lens of the broader class of nitrobenzimidazoles, detail its probable synthetic pathways based on established chemical literature, and explore its potential applications for researchers and drug development professionals.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] Its journey into pharmaceutical prominence began with the structural elucidation of Vitamin B12, which features a 5,6-dimethylbenzimidazole moiety. This discovery catalyzed decades of research, revealing that the benzimidazole scaffold is a versatile pharmacophore capable of interacting with a wide array of biological targets.

Today, benzimidazole derivatives are integral components of numerous marketed drugs, demonstrating a remarkable range of therapeutic effects, including:

-

Anthelmintic: Albendazole, Mebendazole

-

Antihistaminic: Astemizole, Clemizole

-

Proton Pump Inhibition: Omeprazole, Lansoprazole

-

Anticancer: Veliparib (a PARP inhibitor)

-

Antiviral, Antimicrobial, and Anti-inflammatory agents [1][2][3][4]